BenchChemオンラインストアへようこそ!

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Purine nucleoside phosphorylase Transition-state analogue Enantiomeric specificity

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, enantiomerically pure pyrrolidine derivative featuring a Boc‑protected nitrogen and two differentiated oxygen handles at the 3‑ and 4‑positions. The trans‑(3S,4S) configuration is essential because it directly mirrors the stereochemistry of the final pharmacologically active L‑enantiomer of DADMe‑immucillin‑H, a picomolar transition‑state analogue inhibitor of purine nucleoside phosphorylase (PNP) that has advanced to clinical evaluation.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 849935-87-1
Cat. No. B1374707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS849935-87-1
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyBSTWKRUNXOFBPE-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 849935-87-1): A Chiral Pyrrolidine Building Block for Transition-State Analogue Inhibitors


(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral, enantiomerically pure pyrrolidine derivative featuring a Boc‑protected nitrogen and two differentiated oxygen handles at the 3‑ and 4‑positions [1]. The trans‑(3S,4S) configuration is essential because it directly mirrors the stereochemistry of the final pharmacologically active L‑enantiomer of DADMe‑immucillin‑H, a picomolar transition‑state analogue inhibitor of purine nucleoside phosphorylase (PNP) that has advanced to clinical evaluation [2]. This specific stereoisomer therefore serves as a gatekeeper intermediate: only the (3S,4S) form can be elaborated into the desired L‑DADMe‑immucillin‑H architecture without cumbersome chiral separation or inversion steps.

Why Generic Substitution Fails for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


The four stereoisomers of tert‑butyl 3‑hydroxy‑4‑(hydroxymethyl)pyrrolidine‑1‑carboxylate are not interchangeable because each enantiomer or diastereomer directs synthesis toward a different biological target. The (3S,4S) isomer is the mandatory precursor for L‑DADMe‑immucillin‑H, a PNP inhibitor with a Kd of 0.7 nM [1]. In contrast, the (3R,4R) enantiomer yields the D‑series inhibitor and is used to construct MTAP‑targeted agents . The cis‑(3S,4R) diastereomer (CAS 1932246-33-7) generates a fundamentally different three‑dimensional arrangement that cannot recapitulate the transition‑state mimicry required for tight PNP binding. Even racemic or stereorandom mixtures introduce purification burdens and compromise the enantiomeric excess of the final drug substance, which must meet stringent chiral purity thresholds. Selecting the incorrect stereoisomer does not simply reduce potency—it produces a compound that binds 5‑ to 600‑fold weaker to the intended target [1].

Quantitative Differentiation Evidence for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Enantiomer-Specific Biological Fate: PNP Inhibition Requires the (3S,4S) Configuration

The final inhibitor derived from the (3S,4S) starting material, L-DADMe-immucillin-H, binds human PNP with a dissociation constant (Kd) of approximately 0.7 nM. The enantiomeric inhibitor built from the (3R,4R) precursor binds 5‑ to 600‑fold less tightly, depending on the PNP isoform tested [1]. This 5‑ to 600‑fold differential is directly traceable to the stereochemistry of the pyrrolidine core that is established by the choice of the Boc-protected intermediate.

Purine nucleoside phosphorylase Transition-state analogue Enantiomeric specificity

Enzymatic Resolution Delivers High Enantiomeric Excess for the (3S,4S) Series

The patented manufacturing process uses Candida antarctica lipase‑catalyzed enantioselective hydrolysis of a racemic trans‑3,4‑disubstituted pyrrolidinone. The (3S,4S)‑configured ester intermediate is obtained with >97% enantiomeric excess (ee), while the complementary (3R,4R)‑acid is recovered at 94–96% ee [1]. In contrast, commercial cis‑diastereomer preparations (e.g., CAS 1932246-33-7) are typically supplied at 95‑98% chemical purity but without a certified enantiomeric excess, because no equivalent enzymatic resolution method is established for the cis series.

Enantioselective hydrolysis Chiral resolution Candida antarctica lipase

Divergent Synthetic Utility: PNP vs. MTAP Inhibitor Pathways

The (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is the documented starting material for L‑DADMe‑immucillin‑H, a PNP inhibitor that entered Phase I clinical trials for psoriasis [1]. The (3R,4R) enantiomer is instead utilized to prepare transition‑state analogue inhibitors of human 5′-methylthioadenosine phosphorylase (MTAP) . This bifurcation means that a research group targeting PNP cannot simply substitute the (3R,4R) or cis isomers; doing so would divert the synthesis toward an entirely different enzyme target.

MTAP inhibitor PNP inhibitor Synthetic intermediate

Physicochemical Identity Masks Functional Divergence

All four stereoisomers of tert‑butyl 3‑hydroxy‑4‑(hydroxymethyl)pyrrolidine‑1‑carboxylate share the same molecular formula (C₁₀H₁₉NO₄), molecular weight (217.26 g·mol⁻¹), and LogP (≈0.4) . Without chiral analysis, they are indistinguishable by achiral HPLC or NMR. The (3S,4S) isomer can be unambiguously identified by its specific optical rotation ([α]D ≈ −12 to −18° depending on concentration and solvent) and by chiral HPLC retention time . Suppliers that do not provide a chiral purity certificate (e.g., only reporting ≥95% chemical purity) cannot guarantee that the material has not been partially racemized or contaminated with the (3R,4R) enantiomer, which would introduce a potent antagonist into the synthesis stream.

Chiral purity analysis Optical rotation Vibrational circular dichroism

Recommended Application Scenarios for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate


Synthesis of L‑DADMe‑Immucillin‑H and Related PNP Inhibitors for Oncology and Autoimmune Disease Programs

The (3S,4S) Boc‑protected pyrrolidine is the established penultimate intermediate for constructing the L‑enantiomer of DADMe‑immucillin‑H, a transition‑state analogue that inhibits human PNP with Kd ≈ 0.7 nM [1]. Medicinal chemistry teams developing next‑generation PNP inhibitors for T‑cell leukemia or psoriasis should standardize on this specific stereoisomer to maintain continuity with existing structure–activity relationship (SAR) data and clinical candidate scale‑up routes.

Chiral Building Block for Iminosugar and Glycosidase Inhibitor Libraries

The trans‑3,4‑dihydroxylated pyrrolidine scaffold is a privileged pharmacophore in iminosugar chemistry, where stereochemistry governs glycosidase subtype selectivity [1]. The (3S,4S) isomer, with >97% ee available from the enzymatic resolution process, provides a reliable starting point for parallel library synthesis without the need for chiral supercritical fluid chromatography (SFC) purification at each step.

Reference Standard for Chiral HPLC Method Development and Quality Control

Because the (3S,4S) and (3R,4R) enantiomers co‑elute on standard reversed‑phase columns, the (3S,4S) compound serves as an essential reference standard for developing and validating chiral HPLC or SFC methods [1]. Analytical laboratories can use it to establish system suitability parameters (resolution ≥2.0 from the (3R,4R) peak, tailing factor ≤1.5) before releasing production batches of either enantiomer.

Process Chemistry Route Scouting for Enantioselective Pyrrolidine Syntheses

The enzymatic resolution route disclosed in US‑2008280334‑A1 delivers the (3S,4S) ester precursor with ee >97% and a reproducible 36–45% yield from the racemate [1]. Process R&D groups evaluating cost‑of‑goods for large‑scale PNP inhibitor campaigns can benchmark alternative synthetic routes (e.g., asymmetric hydrogenation, chiral pool approaches) against this established biocatalytic method to justify build‑or‑buy decisions.

Quote Request

Request a Quote for (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.